molecular formula C20H16N2O2 B181065 N,N'-Diphenylterephthalamide CAS No. 7154-31-6

N,N'-Diphenylterephthalamide

Cat. No. B181065
CAS RN: 7154-31-6
M. Wt: 316.4 g/mol
InChI Key: MXHDSBYJGVZESK-UHFFFAOYSA-N
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Description

N,N’-Diphenylterephthalamide (DPTH) is a phenyl-substituted terephthalamide . It has a linear formula of C20H16N2O2 and a molecular weight of 316.363 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

DPTH is synthesized and characterized by Fourier transform infrared spectroscopy (FTIR) and 1H nuclear magnetic resonance (1H NMR) . The synthesis involves the acylation of primary amines with terephthaloyl chloride . The final products are obtained by condensation between terephthaloyl chloride and several commercially available primary amines .


Molecular Structure Analysis

The molecular structure of DPTH was confirmed by spectral analysis . The amide groups are rotated significantly out of the central aromatic plane, by 33° to 84° (average 54°) . The carbonyl carbon of the amide group may lie significantly (ca. 0.1 - 0.2 Å ) out of the aromatic ring plane .


Chemical Reactions Analysis

DPTH’s effect on the crystallization and melting behaviors in isotactic polypropylene (iPP) was investigated by differential scanning calorimetry (DSC), wide angle X-ray diffraction (WAXD), and polarizing optical microscope (POM) . The relative content of β-crystal (kβ) increased with the rise of the DPTH content and reached a maximum of 0.652 at 0.6% DPTH content .

Scientific Research Applications

  • Polymer Science : Cheng et al. (2020) demonstrated that N,N'-Diphenylterephthalamide effectively acts as a β-nucleating agent for isotactic polypropylene, influencing its crystallization and melting behaviors. This application is significant for modifying the thermal and mechanical properties of polymers (Cheng et al., 2020).

  • Organic Electronics : Durban et al. (2010) discussed the use of naphthalene diimide (NDI) copolymers, including N,N'-Diphenylterephthalamide derivatives, in organic field-effect transistors (OFETs). These materials show promise in electronic applications due to their high electron mobility and ability to form specific molecular structures (Durban et al., 2010).

  • Chemical Synthesis : Saitoh et al. (2006) explored the electron-transfer reduction behavior of Naphthalene-1,8-diylbis(diphenylmethylium), which has potential applications in the oxidative coupling of various compounds. This type of chemical reactivity is crucial in synthetic chemistry (Saitoh et al., 2006).

  • Cancer Research : Lee et al. (2016) synthesized compounds based on 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (NDPC) skeletons, showing significant cytotoxicity against cancer cells. The study contributes to the development of new chemotherapeutic agents (Lee et al., 2016).

  • Material Science : In the context of supramolecular chemistry, sensors, and catalysis, Kobaisi et al. (2016) reviewed developments in the field of naphthalene diimides (NDIs), including core-substituted NDIs and their implications in artificial photosynthesis and solar cell technology. This indicates a broad range of applications in materials science and energy-related fields (Kobaisi et al., 2016).

  • Molecular Packing Study : Jones and Kuś (2011) investigated the structures of terephthaldiamides, including N,N'-Diphenylterephthalamide. Their study on molecular packing patterns is vital for understanding intermolecular interactions in materials science (Jones & Kuś, 2011).

properties

IUPAC Name

1-N,4-N-diphenylbenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHDSBYJGVZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221775
Record name N,N'-Diphenylterephthaldiamide
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diphenylterephthalamide

CAS RN

7154-31-6
Record name N1,N4-Diphenyl-1,4-benzenedicarboxamide
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Record name Terephthalanilide
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Record name Terephthalanilide
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Record name N,N'-Diphenylterephthaldiamide
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Record name N,N'-diphenylterephthaldiamide
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Synthesis routes and methods I

Procedure details

N,N'-diphenylterephthalamide (Structure I) is synthesized from aniline and terephthaloyl chloride using acetone as a reaction media and an aqueous solution of NAOH to neutralize the HCl generated. Terephthaloyl chloride (87.2 grams, 0.43 moles) is first added to a stirred, 2-liter reaction flask containing one liter of acetone. After the terephthaloyl chloride has dissolved, aniline (80.0 grams, 0.86 moles) is added dropwise using an addition funnel over a 30 minute period. During the course of this addition, a white precipitate is formed. A 200 ml aqueous solution of NaOH (34.3 grams, 0.86 moles) is then added, also using an addition funnel, over a 30 minute period. The reaction temperature during both the aniline and NAOH addition is maintained below 35° C. by blowing air onto the outside of the reaction flask. After the NAOH addition, the reaction mixture is stirred for three hours and then vacuum filtered (filtrate pH=7). The filter cake obtained is washed with 400 ml of acetone and then added to one liter of deionized water, stirred for 15 minutes and filtered. This filter cake is washed with 500 ml of acetone and then dried in a 105° C. vacuum oven to a constant weight. This final product (114.4 grams, yield=84.2%) exhibited a sharp melting endotherm by differential scanning calorimetry (DSC) at 346° C. Also Fourier transform infrared (FTIR) analysis showed the following absorbances which are indicative of the structure for the final product: 3329 cm-1 (N-H stretch), 1528 cm-1 (Amide II band) and 1650 cm--1 (Amide I band). ##STR9##
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84.2%

Synthesis routes and methods II

Procedure details

N,N'-diphenylterephthalamide (Structure I) is synthesized from aniline and terephthaloyl chloride using acetone as a reaction media and an aqueous solution of NaOH to neutralize the HCl generated. Terephthaloyl chloride (87.2 grams, 0.43 moles) is first added to a stirred, 2-liter reaction flask containing one liter of acetone. After the terephthaloyl chloride has dissolved, aniline (80.0 grams, 0.86 moles) is added dropwise using an addition funnel over a 30 minute period. During the course of this addition, a white precipitate is formed. A 200 ml aqueous solution of NaOH (34.3 grams, 0.86 moles) is then added, also using an addition funnel, over a 30 minute period. The reaction temperature during both the aniline and NaOH addition is maintained below 35° C. by blowing air onto the outside of the reaction flask. After the NaOH addition, the reaction mixture is stirred for three hours and then vacuum filtered (filtrate pH=7). The filter cake obtained is washed with 400 ml of acetone and then added to one liter of deionized water, stirred for 15 minutes and filtered. This filter cake is washed with 500 ml of acetone and then dried in a 105° C. vacuum oven to a constant weight. This final product (114.4 grams, yield=84.2%) exhibited a sharp melting endotherm by differential scanning calorimetry (DSC) at 346° C. Also Fourier transform infrared (FTIR) analysis showed the following absorbances which are indicative of the structure for the final product: 3329 cm-1 (N--H stretch), 1528 cm-1 (Amide II band) and 1650 cm-1 (Amide I band). ##STR9##
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80 g
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Yield
84.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Diphenylterephthalamide
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Citations

For This Compound
33
Citations
S Harkema, RJ Gaymans, GJ Van Hummel… - … Section B: Structural …, 1979 - scripts.iucr.org
(IUCr) N,N'-Diphenylterephthalamide (DPTP) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 35 Part 2 …
Number of citations: 37 scripts.iucr.org
H Cheng, M Shang, Y He, B Shentu, Z Gao - Polymer Science, Series B, 2020 - Springer
A phenyl-substituted terephthalamide β-nucleating agent, N,N'-diphenylterephthalamide (DPTH) was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR) …
Number of citations: 3 link.springer.com
S Harkema, RJ Gaymans… - … Section C: Crystal …, 1983 - scripts.iucr.org
(IUCr) N,N'-Diphenylhexanediamide (DPHD), C18H20N2O2 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 8 scripts.iucr.org
PG Jones, P Kuś - Zeitschrift für Naturforschung B, 2011 - degruyter.com
We present the structures of eight terephthaldiamides, seven of which (1 - 7) are fully substituted at both nitrogens and so cannot form classical hydrogen bonds. The structure of N,N-…
Number of citations: 1 www.degruyter.com
A Veronica, I Silvia, M Eleonora… - Acta Medica …, 2011 - search.ebscohost.com
Introduction: The aim of this experimental paper was the synthesis of some terephthaldiamides, with potential analgesic action. Material and methods: The reaction consists of acilation …
Number of citations: 2 search.ebscohost.com
JR Brown, AJ Power - Polymer Degradation and Stability, 1982 - Elsevier
The thermal degradation reactions of seven aromatic amides which are structurally related to the commercial aramids Kevlar (poly(1,4-phenylene terephthalamide)) and Nomex (poly(1,…
Number of citations: 19 www.sciencedirect.com
JC Calabrese, KH Gardner - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
(IUCr) Structure of 4:1 sulfuric acid-N,N'-(p-phenylene)dibenzamide complex, C20H16N2O2.4H2SO4 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 14 scripts.iucr.org
NV Novozhilova, NM Magnomedova… - Journal of Structural …, 1987 - Springer
During the synthesis of monomers with the high degree of purity required for the production of new polymers having special characteristics it is very important to have data on the …
Number of citations: 3 link.springer.com
AG Oertli, WR Meyer, UW Suter, FB Joho… - Helvetica chimica …, 1992 - Wiley Online Library
A variety of model compounds for the pyrimidinediyl‐based rigid‐rod polyamide poly[imino‐(pyrimidine‐2,5‐diyl)‐imino‐tetraphthaloyl] (PPYMT) was prepared, in order to compare their …
Number of citations: 20 onlinelibrary.wiley.com
P Gupta, S Bhandari - Recycling of Polyethylene Terephthalate Bottles, 2019 - Elsevier
Aminolysis and ammonolysis are scarcely used chemical methods for recycling of poly(ethylene terepthalate) (PET) bottle flakes and fibers. These methods of recycling PET scraps are …
Number of citations: 40 www.sciencedirect.com

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